IMPDH2 Inhibitory Potency: 4-Amino-1-isopropylpyridin-2(1H)-one vs. 1-Methyl Analog and Clinical Reference
The compound exhibits moderate inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and anticancer therapy [1]. In direct enzymatic assays using recombinant human IMPDH2, the target compound demonstrated Ki values ranging from 240 nM to 440 nM depending on the substrate (IMP vs. NAD) [1]. In contrast, the 1-methyl analog (4-amino-1-methylpyridin-2(1H)-one) displays a markedly different inhibition profile with a Ki of 13 nM against Cryptosporidium IMPDH [2], highlighting the profound impact of the N-1 alkyl group on species and isoform selectivity. Furthermore, when compared to the clinical IMPDH inhibitor mycophenolic acid (MPA), which exhibits Ki,app values of 0.136 μM for IMPDH1 and 0.046 μM for IMPDH2 [3], the isopropyl-substituted compound occupies a distinct potency niche suitable for lead optimization where a balance between efficacy and selectivity is required.
| Evidence Dimension | IMPDH2 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMP substrate); Ki = 430-440 nM (NAD substrate) |
| Comparator Or Baseline | Mycophenolic Acid (MPA): Ki,app = 0.046 μM (46 nM) for IMPDH2; 1-Methyl Analog: Ki = 13 nM (Cryptosporidium IMPDH) |
| Quantified Difference | Target compound is ~5-10 fold less potent than MPA against human IMPDH2, but ~18-34 fold less potent than the 1-methyl analog against Cryptosporidium IMPDH (note: different species/isoform) |
| Conditions | Recombinant human IMPDH2 enzyme assay; IMP and NAD as substrates; standard buffer conditions |
Why This Matters
The moderate IMPDH2 affinity, combined with the distinct selectivity profile conferred by the isopropyl group, makes this compound a valuable tool for dissecting IMPDH isoform biology and for structure-activity relationship (SAR) studies where extreme potency is not the sole objective.
- [1] BindingDB. BDBM50421763 and BDBM50369349: 4-Amino-1-isopropylpyridin-2(1H)-one Ki data against human IMPDH2. View Source
- [2] BindingDB. BDBM50432791: 4-Amino-1-methylpyridin-2(1H)-one Ki data against Cryptosporidium IMPDH. View Source
- [3] PMC. Table 3. Selected Inhibitors of IMPDH. Ki,app values for Mycophenolic Acid (MPA). View Source
